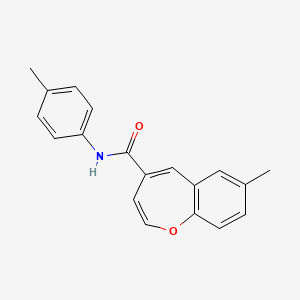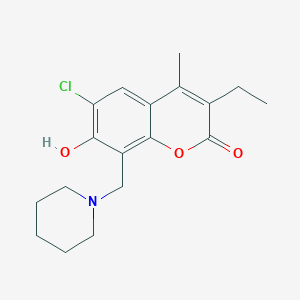![molecular formula C17H13ClFN3O B11305007 N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B11305007.png)
N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of both chlorophenyl and fluorophenyl groups in its structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and the pyrazole intermediate.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using a fluorophenylboronic acid and the pyrazole intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides, organometallics, and nucleophiles can be used under appropriate conditions (e.g., acidic, basic, or catalytic).
Major Products:
Oxidized derivatives: These can include hydroxylated or ketone-containing compounds.
Reduced derivatives: These can include amine or alcohol derivatives.
Substituted derivatives: These can include various functionalized aromatic compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It can be used in the development of advanced materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
- N-[(2-chlorophenyl)methyl]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide
- N-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
- N-[(2-bromophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
Comparison: N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H13ClFN3O |
|---|---|
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13ClFN3O/c18-14-4-2-1-3-12(14)10-20-17(23)16-9-15(21-22-16)11-5-7-13(19)8-6-11/h1-9H,10H2,(H,20,23)(H,21,22) |
Clé InChI |
QXHXUQARCHVBRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11304928.png)

![2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11304935.png)

![N-(4-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11304949.png)
![N4-(4-fluorophenyl)-N6,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304956.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11304957.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11304958.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B11304964.png)
![N~4~-(3-methoxyphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304971.png)
![2-(4-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11304975.png)
![N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304987.png)
![3-(2-ethoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11304991.png)
![Ethyl 3-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11305003.png)
